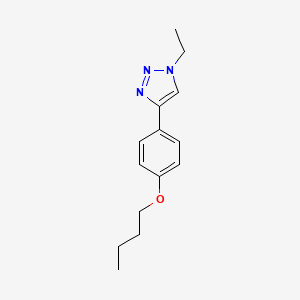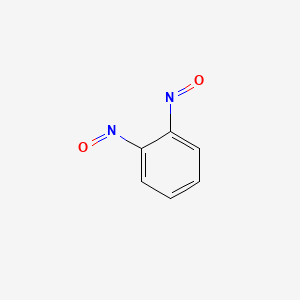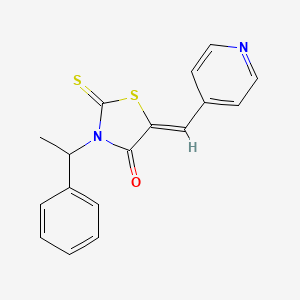
(5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylethyl group, and a pyridinylmethylidene group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenylethylamine with pyridine-4-carbaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then reacted with 2-mercaptoacetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired compound.
化学反应分析
Types of Reactions
(5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of halogenated thiazolidinone derivatives.
科学研究应用
Chemistry
In chemistry, (5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用机制
The mechanism of action of (5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways. In anticancer applications, it may interfere with cell division processes, leading to apoptosis or cell cycle arrest.
相似化合物的比较
Similar Compounds
- (5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-oxo-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, (5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for further research and development.
属性
CAS 编号 |
848986-31-2 |
|---|---|
分子式 |
C17H14N2OS2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
(5Z)-3-(1-phenylethyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H14N2OS2/c1-12(14-5-3-2-4-6-14)19-16(20)15(22-17(19)21)11-13-7-9-18-10-8-13/h2-12H,1H3/b15-11- |
InChI 键 |
XLFXQHPJWVECAI-PTNGSMBKSA-N |
手性 SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
规范 SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
溶解度 |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,9-diazaspiro[5.5]undecan-1-yl(phenyl)methanone;hydrochloride](/img/structure/B14168160.png)
![7-(2,3-dihydro-1H-indol-1-yl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14168169.png)
![[2,3,4,5-Tetraacetyloxy-6,6-bis(phenylmethoxy)hexyl] acetate](/img/structure/B14168171.png)
![4-[2-(3-Methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzonitrile](/img/structure/B14168179.png)
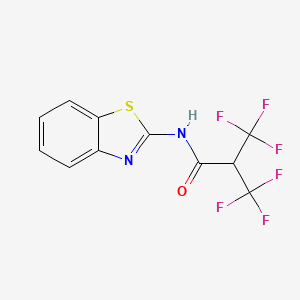
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B14168184.png)
![Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14168188.png)
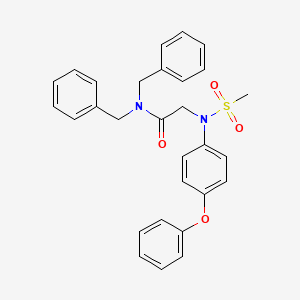


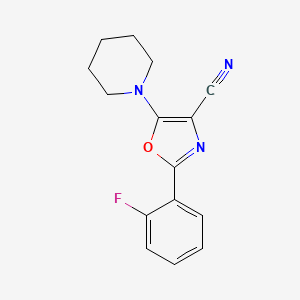
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B14168225.png)
